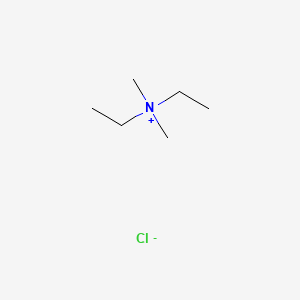
dimethyldiethylammonium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
dimethyldiethylammonium chloride is a quaternary ammonium compound. It is known for its surfactant properties and is commonly used in various industrial and research applications. The compound is characterized by its ability to form micelles and its effectiveness in disrupting lipid bilayers, making it useful in both biological and chemical contexts.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dimethyldiethylammonium chloride typically involves the quaternization of N,N-dimethylethanamine with ethyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis and is usually performed in a solvent such as acetonitrile or ethanol. The reaction proceeds as follows:
N,N-dimethylethanamine+ethyl chloride→Ethanaminium, N-ethyl-N,N-dimethyl-, chloride
Industrial Production Methods
On an industrial scale, the production of this compound involves continuous flow reactors to ensure consistent product quality and yield. The reaction is typically conducted at elevated temperatures and pressures to accelerate the reaction rate. The product is then purified through crystallization or distillation to remove any unreacted starting materials and by-products.
化学反応の分析
Types of Reactions
dimethyldiethylammonium chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The chloride ion can be substituted with other anions such as bromide or iodide.
Oxidation Reactions: The compound can be oxidized to form N-oxide derivatives.
Reduction Reactions: Reduction can lead to the formation of secondary or tertiary amines.
Common Reagents and Conditions
Substitution Reactions: Typically involve the use of silver salts (e.g., silver nitrate) to facilitate the exchange of the chloride ion.
Oxidation Reactions: Often carried out using oxidizing agents such as hydrogen peroxide or peracids.
Reduction Reactions: Commonly employ reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Reactions: Yield corresponding quaternary ammonium salts with different anions.
Oxidation Reactions: Produce N-oxide derivatives.
Reduction Reactions: Result in secondary or tertiary amines.
科学的研究の応用
dimethyldiethylammonium chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in cell lysis protocols to disrupt cell membranes and release intracellular contents.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles.
Industry: Utilized in the formulation of detergents and disinfectants due to its surfactant properties.
作用機序
The mechanism of action of dimethyldiethylammonium chloride primarily involves its interaction with lipid bilayers. The compound inserts itself into the lipid bilayer, disrupting the membrane structure and increasing permeability. This action is facilitated by the hydrophobic and hydrophilic regions of the molecule, which allow it to interact with both the lipid and aqueous phases.
類似化合物との比較
Similar Compounds
- Tetramethylammonium chloride
- Tetraethylammonium chloride
- N,N-Dimethylethanolamine chloride
Comparison
dimethyldiethylammonium chloride is unique in its balance of hydrophobic and hydrophilic properties, making it particularly effective as a surfactant. Compared to tetramethylammonium chloride, it has a longer alkyl chain, which enhances its ability to disrupt lipid bilayers. Tetraethylammonium chloride, on the other hand, has bulkier substituents, which can hinder its interaction with lipid membranes.
特性
CAS番号 |
29508-45-0 |
|---|---|
分子式 |
C6H16ClN |
分子量 |
137.65 g/mol |
IUPAC名 |
diethyl(dimethyl)azanium;chloride |
InChI |
InChI=1S/C6H16N.ClH/c1-5-7(3,4)6-2;/h5-6H2,1-4H3;1H/q+1;/p-1 |
InChIキー |
MLGFKQNIGKTEEV-UHFFFAOYSA-M |
SMILES |
CC[N+](C)(C)CC.[Cl-] |
正規SMILES |
CC[N+](C)(C)CC.[Cl-] |
Key on ui other cas no. |
29508-45-0 |
物理的記述 |
Liquid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















